molecular formula C20H26ClNO2 B1437833 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline CAS No. 1040687-77-1

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline

Cat. No. B1437833
M. Wt: 347.9 g/mol
InChI Key: ZOJHFANPILTVIF-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline, also known by its chemical formula C20H26ClNO2 , is a synthetic compound used primarily in proteomics research. Its molecular weight is approximately 347.88 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-3,5-dimethylphenol with 2-(chloromethyl)oxirane to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)ethyl chloride . Subsequently, the reaction with isobutanol yields the final product, N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline .

Scientific Research Applications

New Powder Diffraction Data of Potential Pesticides

Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which shares a part of the structural motif of the compound of interest, has provided new powder diffraction data. These compounds have potential applications as pesticides. This study presents experimental data including peak positions, intensities, and unit-cell parameters, contributing to the characterization of these compounds for further research and development in agricultural sciences (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis of Novel Organic Compounds

The synthesis of novel organic compounds, starting from precursors like 4-chloro-2,2-dimethylbutanal, leads to products with potential applications in various fields, including material science and pharmaceuticals. These syntheses often employ environmentally benign methods, reflecting the current trend towards green chemistry (D’hooghe, Van Driessche, & Kimpe, 2009).

Antibacterial and Enzyme Inhibition Studies

Compounds bearing structural resemblances have been evaluated for antibacterial and anti-enzymatic activities. The synthesis and characterization of these molecules, starting from 2,4-Dimethylphenol, provide insights into their biological activities, offering a foundation for the development of new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).

Stereoselective Synthesis of Optical Isomers

The stereoselective synthesis of optical isomers from compounds similar in structural features to the compound highlights the importance of chirality in chemical synthesis and its implications for pharmaceutical development. This approach is crucial for creating compounds with specific biological activities (Kluson et al., 2019).

properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c1-14(2)13-24-18-7-5-17(6-8-18)22-9-10-23-19-11-15(3)20(21)16(4)12-19/h5-8,11-12,14,22H,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJHFANPILTVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCNC2=CC=C(C=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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